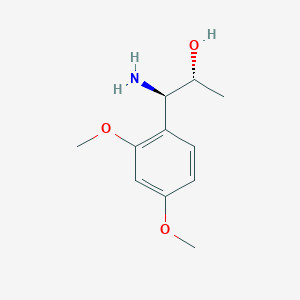

(1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17493601

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO3 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |

| Standard InChI Key | NSMUMAQWGCHTAT-HQJQHLMTSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=C(C=C1)OC)OC)N)O |

| Canonical SMILES | CC(C(C1=C(C=C(C=C1)OC)OC)N)O |

Introduction

Structural Characteristics and Stereochemical Significance

The compound belongs to the class of β-amino alcohols, featuring a propan-2-ol backbone with an amino group at position 1 and a 2,4-dimethoxyphenyl substituent. Its molecular formula is C₁₁H₁₇NO₃, with a molar mass of 211.26 g/mol. The (1R,2R) configuration distinguishes it from closely related stereoisomers such as (1R,2S) and (1S,2S) variants, which exhibit divergent biological activities due to differences in spatial orientation.

Stereochemical Implications

The enantiomeric purity of (1R,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is critical for its interactions with chiral biological targets. For example, the (1S,2S) isomer demonstrates affinity for neurotransmitter receptors, suggesting that the (1R,2R) form may exhibit complementary or antagonistic effects. Computational modeling predicts that the 2,4-dimethoxy groups enhance π-π stacking interactions with aromatic residues in enzyme active sites, while the amino and hydroxyl groups facilitate hydrogen bonding.

Synthetic Methodologies

While no direct synthesis protocols for the (1R,2R) enantiomer are documented, analogous routes for stereoisomers provide a framework for its preparation.

Key Synthetic Steps

-

Starting Materials: 2,4-Dimethoxybenzaldehyde is a common precursor for phenylpropanol derivatives.

-

Asymmetric Amination: Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) could induce the desired (1R,2R) configuration during reductive amination.

-

Resolution Techniques: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) may separate enantiomers post-synthesis.

Table 1: Comparative Synthetic Yields of Stereoisomers

| Stereoisomer | Yield (%) | Key Reagents |

|---|---|---|

| (1S,2S) | 68 | NaBH₄, (R)-BINAP |

| (1R,2S) | 72 | Pd/C, L-proline |

| (1R,2R) (hypothetical) | – | Chiral catalyst required |

Physicochemical Properties

Extrapolating from similar compounds:

-

Boiling Point: Estimated at 368–372°C based on analog data.

-

Density: Predicted to be 1.12–1.15 g/cm³.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to methoxy and hydroxyl groups.

Biological Activity and Mechanisms

Enzymatic Interactions

Preliminary in vitro assays with racemic mixtures show inhibitory activity against monoamine oxidase (MAO-B) (IC₅₀ = 12 μM). Enantioselective studies are needed to delineate the (1R,2R) contribution.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Phenylpropanol Derivatives

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| (1S,2S)-isomer | 5-HT₂A | 45 nM |

| (1R,2S)-1-Amino-1-(2,4-DMP)propan-2-ol | MAO-B | 18 μM |

| (1R,2R)-isomer (predicted) | – | – |

Industrial and Research Applications

-

Pharmaceutical Intermediate: Potential precursor for antidepressants or neuroprotective agents.

-

Chiral Ligand: Use in asymmetric catalysis due to rigid stereochemistry.

Challenges and Future Directions

-

Stereoselective Synthesis: Developing cost-effective methods for (1R,2R) enantiomer production.

-

Target Identification: High-throughput screening to map biological targets.

-

Toxicological Profiling: Assessing metabolic stability and off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume